molecular formula C15H11N3O4 B6103610 5-[(2-HYDROXY-6-METHYL-3-QUINOLYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

5-[(2-HYDROXY-6-METHYL-3-QUINOLYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Cat. No.: B6103610
M. Wt: 297.26 g/mol
InChI Key: PSSUZMFWOSDVJS-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-HYDROXY-6-METHYL-3-QUINOLYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-HYDROXY-6-METHYL-3-QUINOLYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 2-hydroxy-6-methyl-3-quinolinecarbaldehyde with barbituric acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .

Scientific Research Applications

5-[(2-HYDROXY-6-METHYL-3-QUINOLYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of bacterial infections and cancer.

Mechanism of Action

The mechanism of action of 5-[(2-HYDROXY-6-METHYL-3-QUINOLYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with various molecular targets. The hydroxy and methyl groups on the quinoline ring allow it to form hydrogen bonds and hydrophobic interactions with biological macromolecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-HYDROXY-6-METHYL-3-QUINOLYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its combination of the quinoline and pyrimidinetrione moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-hydroxy-5-[(E)-(6-methyl-2-oxoquinolin-3-ylidene)methyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-7-2-3-11-8(4-7)5-9(12(19)16-11)6-10-13(20)17-15(22)18-14(10)21/h2-6H,1H3,(H3,17,18,20,21,22)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSUZMFWOSDVJS-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC3=C(NC(=O)NC3=O)O)C(=O)N=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C/C(=C\C3=C(NC(=O)NC3=O)O)/C(=O)N=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17433993
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2-HYDROXY-6-METHYL-3-QUINOLYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 2
5-[(2-HYDROXY-6-METHYL-3-QUINOLYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 3
5-[(2-HYDROXY-6-METHYL-3-QUINOLYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 4
Reactant of Route 4
5-[(2-HYDROXY-6-METHYL-3-QUINOLYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

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